benzylN-[4-(2-hydroxyethyl)bicyclo[2.2.2]octan-1-yl]carbamate
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Overview
Description
BenzylN-[4-(2-hydroxyethyl)bicyclo[2.2.2]octan-1-yl]carbamate is a chemical compound with the molecular formula C18H25NO3 and a molecular weight of 303.40 g/mol . This compound is primarily used in research and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzylN-[4-(2-hydroxyethyl)bicyclo[2.2.2]octan-1-yl]carbamate typically involves the reaction of benzyl carbamate with a bicyclo[2.2.2]octane derivative. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the synthesis process can be scaled up using standard organic synthesis techniques, ensuring the purity and yield of the product are maintained.
Chemical Reactions Analysis
Types of Reactions
BenzylN-[4-(2-hydroxyethyl)bicyclo[2.2.2]octan-1-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a carbonyl compound, while reduction would regenerate the hydroxyl group .
Scientific Research Applications
BenzylN-[4-(2-hydroxyethyl)bicyclo[2.2.2]octan-1-yl]carbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzylN-[4-(2-hydroxyethyl)bicyclo[2.2.2]octan-1-yl]carbamate involves its interaction with specific molecular targets and pathways. The hydroxyl and carbamate groups play crucial roles in its reactivity and interactions with other molecules. The exact molecular targets and pathways can vary depending on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Benzyl (4-(hydroxymethyl)bicyclo[2.2.2]octan-1-yl)carbamate: A similar compound with a hydroxymethyl group instead of a hydroxyethyl group.
BenzylN-[4-(2-aminoethyl)bicyclo[2.2.2]octan-1-yl]carbamate: Another similar compound with an aminoethyl group instead of a hydroxyethyl group.
Uniqueness
BenzylN-[4-(2-hydroxyethyl)bicyclo[2.2.2]octan-1-yl]carbamate is unique due to its specific hydroxyethyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses .
Properties
Molecular Formula |
C18H25NO3 |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
benzyl N-[4-(2-hydroxyethyl)-1-bicyclo[2.2.2]octanyl]carbamate |
InChI |
InChI=1S/C18H25NO3/c20-13-12-17-6-9-18(10-7-17,11-8-17)19-16(21)22-14-15-4-2-1-3-5-15/h1-5,20H,6-14H2,(H,19,21) |
InChI Key |
QZUURLXEIJNOQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(CC2)CCO)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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